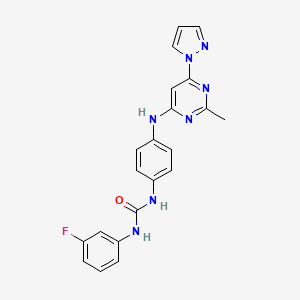

1-(3-fluorophenyl)-3-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)urea

Description

1-(3-fluorophenyl)-3-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)urea is a synthetic urea derivative featuring a fluorinated aromatic ring and a pyrimidine-based scaffold. Urea derivatives are widely studied in medicinal chemistry due to their hydrogen-bonding capabilities, which enhance interactions with biological targets such as kinases or G-protein-coupled receptors . The compound’s structure includes a 3-fluorophenyl group, a central urea linkage, and a pyrimidine ring substituted with a methyl group and a pyrazolyl moiety.

Properties

IUPAC Name |

1-(3-fluorophenyl)-3-[4-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18FN7O/c1-14-24-19(13-20(25-14)29-11-3-10-23-29)26-16-6-8-17(9-7-16)27-21(30)28-18-5-2-4-15(22)12-18/h2-13H,1H3,(H,24,25,26)(H2,27,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMHYAUYCJAPGHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2C=CC=N2)NC3=CC=C(C=C3)NC(=O)NC4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18FN7O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(3-fluorophenyl)-3-(4-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a fluorophenyl group, a pyrazolyl moiety, and a pyrimidinyl component. Its molecular formula is C_{19}H_{19FN_6O with a molecular weight of approximately 368.4 g/mol.

Anticancer Properties

Research has indicated that compounds with similar structural features exhibit potent anticancer activities. For instance, derivatives of pyrazole and urea have been shown to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.

- Case Study : A study demonstrated that pyrazole-linked urea derivatives showed significant cytotoxicity against A549 lung cancer cells, with IC50 values ranging from 0.75 to 4.21 µM . Such findings suggest that the target compound may similarly affect cancer cell proliferation.

Enzyme Inhibition

This compound may act as an inhibitor of specific enzymes critical in disease pathways.

- Human Carbonic Anhydrase Inhibition : Pyrazole derivatives have been identified as inhibitors of human carbonic anhydrase II (hCA II), which plays a role in various physiological processes. The interaction with the zinc ion at the enzyme's active site is crucial for inhibition .

Antibacterial and Antifungal Activity

Similar compounds have shown moderate antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans.

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Pyrazole Urea | 250 | Moderate |

This suggests that the target compound might also possess antimicrobial properties, although specific data on its activity is limited.

The biological activity of this compound likely involves:

- Inhibition of Kinase Activity : Similar compounds have been shown to inhibit kinases involved in cell signaling pathways related to cancer progression.

- Induction of Apoptosis : Studies indicate that pyrazole derivatives can trigger apoptotic pathways in cancer cells, leading to cell death.

- Modulation of Enzyme Activity : The compound may interact with critical enzymes like carbonic anhydrase, affecting metabolic processes.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features

Aromatic Ring Modifications

- Fluorine vs. Chlorine Substituents : The target compound’s 3-fluorophenyl group offers smaller atomic size and higher electronegativity compared to the 3-chlorophenyl analog . Fluorine’s inductive effects may enhance metabolic stability and membrane permeability.

- Trifluoromethyl Groups : Compounds like and incorporate CF3 groups, which significantly increase lipophilicity and may improve target engagement but reduce aqueous solubility.

Pyrimidine Scaffold Variations

- Pyrazolyl vs. Pyrrolidinyl/Morpholino Substitutions: The target compound’s pyrazolyl group (aromatic) contrasts with the pyrrolidinyl (aliphatic, cyclic amine) in and morpholino (oxygen-containing heterocycle) in . Pyrazolyl groups may favor π-π stacking in binding pockets, while morpholino could enhance solubility due to polarity .

Urea Linkage and Auxiliary Groups

- The central urea moiety is conserved across analogs, supporting hydrogen-bond interactions. However, auxiliary groups like methylamino in or trifluoromethyl in modulate steric and electronic properties, affecting pharmacokinetics.

Physicochemical and Pharmacological Considerations

- Lipophilicity : The target compound’s fluorine and pyrazolyl groups balance lipophilicity, whereas CF3-substituted analogs are more hydrophobic, risking solubility issues.

- Synthetic Complexity: Morpholino- and furopyrimidine-containing compounds require multi-step syntheses, while the target compound’s pyrazolyl-pyrimidine may simplify manufacturing.

- Biological Activity: While direct data are unavailable, pyrimidine-urea hybrids are frequently kinase inhibitors (e.g., VEGFR, EGFR).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.